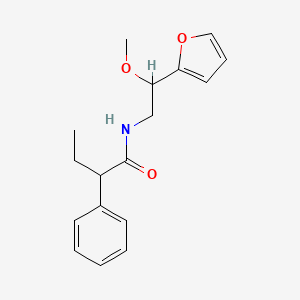

N-(2-(furan-2-yl)-2-methoxyethyl)-2-phenylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Phenyl is a functional group with the formula -C6H5, and it’s derived from benzene. An amide is a functional group containing a carbonyl group linked to a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan and phenyl rings, along with the amide group. Techniques like NMR, IR, and X-ray crystallography could be used to analyze its structure .Chemical Reactions Analysis

Furan compounds can undergo a variety of reactions, including electrophilic substitution, oxidation, and Diels-Alder reactions. The reactivity of this specific compound would also be influenced by the phenyl and amide groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings might contribute to its stability, while the amide group could participate in hydrogen bonding .Scientific Research Applications

Antibacterial Activity

Furan derivatives, such as N-[2-(furan-2-yl)-2-methoxyethyl]-2-phenylbutanamide, have been recognized for their remarkable therapeutic efficacy . They have been used to create numerous innovative antibacterial agents to combat microbial resistance . Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .

Synthesis and Chemical Reactions

The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs . The reaction of [(2-furyl)methoxymethylene]pentacarbonylchromium with acetylenes creates two products with a new aromatic nucleus: a furan and a phenol. This study provides insights into the mechanistic details of furan and phenol formation, contributing to our understanding of reactions involving carbene complexes with acetylenes.

Antifungal Activity

Development of Heterocyclic Compounds

Pharmaceutical Research and Applications

N-(2-Hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, was studied for chemoselective monoacetylation using Novozym 435 as a catalyst, highlighting its importance in drug synthesis. The synthesis of N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl)acetamide derivatives and their in vitro anti-tuberculosis activity showcased the potential of these compounds in developing new tuberculosis treatments.

Applications in Food Science

Mechanism of Action

Target of Action

Furan derivatives, a class to which this compound belongs, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan-containing compounds, in general, have been found to exhibit diverse mechanisms of action depending on their specific structures and the biological targets they interact with .

Biochemical Pathways

Furan derivatives have been found to interact with a variety of biochemical pathways, leading to their diverse therapeutic effects .

Result of Action

Furan derivatives have been found to exhibit a wide range of biological and pharmacological effects, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer effects .

properties

IUPAC Name |

N-[2-(furan-2-yl)-2-methoxyethyl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-3-14(13-8-5-4-6-9-13)17(19)18-12-16(20-2)15-10-7-11-21-15/h4-11,14,16H,3,12H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBFMUKCHQCWGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=CO2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(furan-2-yl)-2-methoxyethyl]-2-phenylbutanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(2-(ethylthio)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2517370.png)

![1-butyl-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2517372.png)

![6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2517375.png)

![8-butyl-3-(2-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2517388.png)

![Methyl (3S,4S)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylate;hydrochloride](/img/structure/B2517389.png)

![1-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine](/img/structure/B2517391.png)